N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide
Description
N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide is a complex organic compound that features both an amide and a morpholine group
Properties
IUPAC Name |
N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-14-20-16-5-3-6-17(12-16)21-19(24)18-7-2-1-4-15(18)13-22-8-10-25-11-9-22/h1-7,12,14H,8-11,13H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIUVFPQZXKFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-bromobenzoyl chloride with aniline in the presence of a base such as triethylamine.
Introduction of the Morpholine Group: The next step involves the nucleophilic substitution of the bromine atom with morpholine, facilitated by a palladium-catalyzed coupling reaction.
Formylation of the Phenyl Group: The final step involves the formylation of the phenyl group using formic acid and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-carboxyphenyl-2-(morpholin-4-ylmethyl)benzamide.
Reduction: N-(3-aminophenyl)-2-(morpholin-4-ylmethyl)benzamide.
Substitution: N-(3-nitrophenyl)-2-(morpholin-4-ylmethyl)benzamide.
Scientific Research Applications
N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminophenyl)-2-(morpholin-4-ylmethyl)benzamide: Similar structure but with an amine group instead of a formamide group.
N-(3-nitrophenyl)-2-(morpholin-4-ylmethyl)benzamide: Similar structure but with a nitro group instead of a formamide group.
Uniqueness
N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide is unique due to the presence of both a formamide and a morpholine group, which can confer specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
